

N-Benzyldefluoroparoxetine vs other paroxetine impurities analysis

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Compound of Interest		
Compound Name:	N-Benzyldefluoroparoxetine	
Cat. No.:	B15192395	Get Quote

A comprehensive guide comparing the analysis of **N-Benzyldefluoroparoxetine** to other impurities of Paroxetine. This guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data for impurity analysis.

Comparison of Analytical Methods for Paroxetine Impurities

The analysis of paroxetine and its impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose. These methods allow for the separation, identification, and quantification of various process-related impurities and degradation products.

N-Benzyldefluoroparoxetine is a known process-related impurity in the synthesis of paroxetine. Its chemical structure is similar to paroxetine, which can present challenges in analytical separation. Other significant impurities include Desfluoro paroxetine and various degradation products formed under stress conditions such as acid hydrolysis.[1]

The following table summarizes the chromatographic behavior of **N**-**Benzyldefluoroparoxetine** and other selected paroxetine impurities based on a representative HPLC method.



Impurity Name	Structure	Typical Retention Time (min)	Resolution (Rs)	Limit of Detection (LOD)	Limit of Quantitatio n (LOQ)
Paroxetine	(3S,4R)-3- ([(2H-1,3- benzodioxol- 5- yl)oxy]methyl) -4-(4- fluorophenyl) piperidine	19.25[2]	-	10 ng/mL[3]	25 ng/mL[3]
N- Benzyldefluor oparoxetine	(3S,4R)-3- (1,3- benzodioxol- 5- yloxymethyl)- 1-benzyl-4- phenylpiperidi ne[4][5]	Varies depending on method	> 2.0 (relative to Paroxetine)	Not explicitly found	Not explicitly found
Desfluoro paroxetine	(3S,4R)-3- ([(2H-1,3- benzodioxol- 5- yl)oxy]methyl) -4- phenylpiperidi ne	Varies depending on method	> 2.0 (relative to Paroxetine)	Not explicitly found	Not explicitly found
Impurity-1 (Degradation)	(3S,4R)-3- {[(6-chloro- 1,3- benzodioxol- 5- yl)oxy]methyl} -4-(4-	21.12[2]	> 2.0 (relative to Paroxetine)	Not explicitly found	Not explicitly found



	fluorophenyl) piperidine[6]				
Impurity-2 (Degradation)	[(3S,4R)-4-(4-fluorophenyl) piperidin-3- yl]methanol[6	5.28[2]	> 2.0 (relative to Paroxetine)	Not explicitly found	Not explicitly found
Paroxetine- lactose adduct	Reaction product of paroxetine and lactose	RRT 0.55[7]	> 2.0 (relative to Paroxetine)	Not explicitly found	Not explicitly found

Note: The data presented is a compilation from multiple sources and analytical conditions may vary. RRT = Relative Retention Time.

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of pharmaceutical impurities. Below are representative experimental protocols for the analysis of paroxetine impurities by HPLC/UHPLC.

Method 1: Gradient HPLC for Degradation Impurities[2]

- Instrumentation: Waters Alliance 2695 Separations module with a Waters 2996 photo diode array UV detector.
- Column: X-Terra RP18, 250 x 4.6 mm I.D., 5 μm (Waters).
- Mobile Phase:
 - A: 0.1% Triethylamine, pH adjusted to 10 with dilute orthophosphoric acid.
 - B: Acetonitrile.
- Gradient Program:



Time (min)	%B
0	30
5	30
25	80
35	80
40	30

| 45 | 30 |

- Flow Rate: 1.0 mL/min.
- Detection: UV at 285 nm for Paroxetine and Impurity-1, and 265 nm for Impurity-2.
- · Injection Volume: Not specified.
- · Column Temperature: Not specified.

Method 2: UHPLC for Paroxetine and Related Compounds[3]

- Instrumentation: UHPLC system with UV detection.
- Column: 50 mm × 2.1 mm, 1.7-µm particle size.
- Mobile Phase: Optimized through screening of pH, column chemistry, and organic modifier. A
 common mobile phase for paroxetine analysis is a mixture of a buffer (e.g., ammonium
 formate) and an organic solvent (e.g., acetonitrile).[8]
- Gradient: Optimized by varying gradient slope and temperature.
- Flow Rate: Optimized for UHPLC system and small particle size column.
- Detection: UV detection.



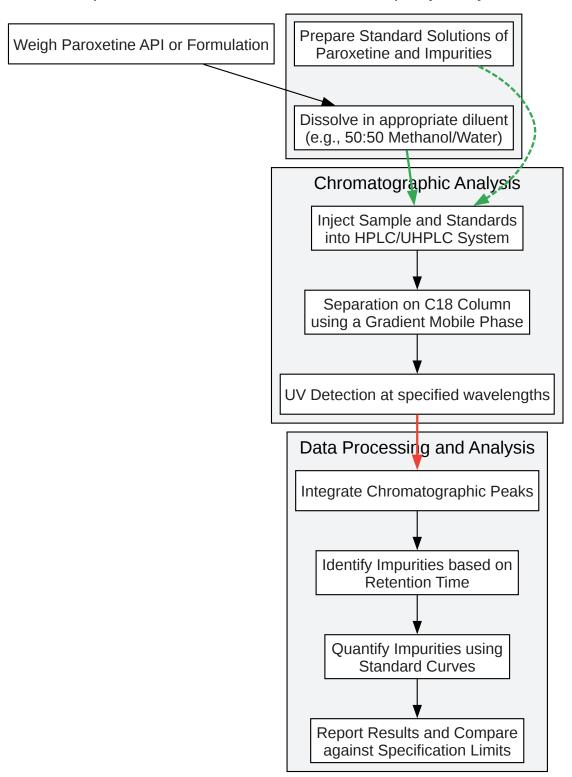
- Sample Preparation:
 - $\circ~$ Stock solution of paroxetine hydrochloride: 1 mg/mL in 50:50 methanol–water.
 - Stock solutions of related compounds: 100-200 μg/mL in 50:50 methanol–water.
 - Working standard mixture: Paroxetine at 200 μg/mL and related compounds at 0.2 μg/mL in 50:50 methanol–water.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of paroxetine impurities.



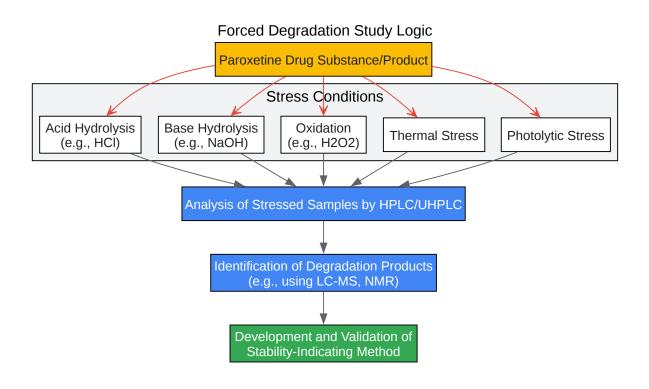
Experimental Workflow for Paroxetine Impurity Analysis



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Caption: Workflow for Paroxetine Impurity Analysis.





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Caption: Logic for Forced Degradation Studies.

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